molecular formula C13H18N2O2 B13028247 Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

Cat. No.: B13028247
M. Wt: 234.29 g/mol
InChI Key: SQJYHBQYBSQQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 It is known for its unique structure, which includes an azetidine ring, a benzyl group, and an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(aminomethyl)azetidine-1-carboxylate
  • Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate

Uniqueness

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and aminoethyl substituent make it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing information from various studies and sources.

Structural Characteristics

This compound features an azetidine ring, a four-membered cyclic amine, which is integral to its biological activity. The presence of a benzyl group attached to the nitrogen atom and a carboxylate functional group at the third position enhances its pharmacological properties. The molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that azetidine derivatives can possess significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor for enzymes such as butyrylcholinesterase (BuChE), which is relevant in the treatment of Alzheimer's disease .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of azetidine derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising potential for this compound as an antimicrobial agent.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited varying degrees of cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The IC50 values suggest that the compound has notable anticancer potential, warranting further exploration into its mechanisms of action and therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azetidine ring structure may facilitate binding to enzyme active sites or receptor sites, leading to inhibition or modulation of their activity. For instance, the presence of the benzyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-10(14)12-7-15(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3

InChI Key

SQJYHBQYBSQQCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.